molecular formula C10H16N4O2 B1443683 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1251016-63-3

3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Cat. No.: B1443683
CAS No.: 1251016-63-3
M. Wt: 224.26 g/mol
InChI Key: ZRLOOYBJFUODRF-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyridine Research

Triazolopyridines emerged as a significant class of heterocyclic compounds in the mid-20th century, with early studies focusing on their synthesis and pharmacological potential. The discovery of trazodone in the 1960s marked a pivotal milestone, as this triazolopyridine-derived antidepressant demonstrated the therapeutic relevance of this scaffold. By the 1980s, advancements in cyclization techniques, such as phosphorus oxychloride-mediated dehydrative reactions, enabled efficient synthesis of fused triazolopyridines. The 2000s saw accelerated exploration of triazolopyridines in drug discovery, exemplified by the development of RORγt inverse agonists for autoimmune diseases and PI3Kγ/δ inhibitors for inflammatory disorders. Recent innovations, including ultrasound-assisted synthesis and transition-metal-catalyzed cyclizations, have further expanded access to structurally diverse derivatives.

Classification of Triazolopyridines

Triazolopyridines are systematically categorized based on ring fusion patterns and nitrogen atom positioning (Table 1).

Table 1: Classification of Triazolopyridine Isomers

Isomer Type Fusion Positions Nitrogen Positions Example Compounds
Triazolo[4,5-c]pyridine 4,5-c 1,2,3 Target compound (CAS 1251016-63-3)
Triazolo[1,5-a]pyridine 1,5-a 1,2,4 RORγt inverse agonist 3a
Triazolo[4,3-a]pyridine 4,3-a 1,2,4 Tucatinib intermediate

This classification system underscores the structural diversity achievable through variations in annulation sites and substitution patterns.

Significance of the Triazolo[4,5-c]Pyridine Scaffold

The triazolo[4,5-c]pyridine core exhibits unique electronic and steric properties due to its fused bicyclic architecture. Its planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, as demonstrated in TDP2 inhibitors where the scaffold blocks DNA repair enzymes through competitive binding. The scaffold's conformational rigidity enhances metabolic stability, making it valuable for kinase inhibitors like PI3Kγ/δ modulators. Recent studies highlight its utility in synthesizing brain-penetrant M5 receptor antagonists, where the triazolopyridine core maintains potency while reducing off-target effects.

Importance of Tert-Butyl Ester Functionality in Heterocyclic Chemistry

The tert-butyl ester group serves critical roles in synthetic and medicinal chemistry:

  • Protecting Group : Shields carboxylic acids during multi-step syntheses, as seen in the preparation of tert-butyl 3,4,6,7-tetrahydro-triazolo[4,5-c]pyridine-5-carboxylate. Modern methods employ (Boc)2O under solvent-free electromagnetic milling for efficient esterification.
  • Solubility Modifier : Enhances lipophilicity of polar intermediates, improving membrane permeability in early-stage drug candidates.
  • Crystallization Aid : Facilitates purification via recrystallization in intermediates, as reported in triazolopyridine-based TDP2 inhibitor syntheses.
  • Metabolic Stability : Slows hepatic clearance by sterically hindering esterase-mediated hydrolysis, extending plasma half-life in preclinical models.

The strategic incorporation of tert-butyl esters is exemplified in the synthesis of 3,4,6,7-tetrahydro derivatives, where it enables precise functionalization of the triazolopyridine nitrogen atoms while maintaining regiochemical control.

Properties

IUPAC Name

tert-butyl 2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-5-4-7-8(6-14)12-13-11-7/h4-6H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLOOYBJFUODRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NNN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation and Cyclization

Amide bond formation is a crucial step in synthesizing related triazolo-pyridine derivatives, often achieved by coupling carboxylic acid derivatives with amines under activating conditions. Common reagents include:

These methods allow for the formation of amide bonds that are precursors to the triazolo ring closure or further functionalization.

Esterification to Form tert-Butyl Ester

The tert-butyl ester group is typically introduced by esterifying the carboxylic acid functionality under acidic conditions or by using tert-butyl protecting groups during the synthesis. Common methods include:

  • Direct esterification of the carboxylic acid with tert-butanol in the presence of acid catalysts.
  • Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for protection of carboxylic acids during intermediate steps.
  • The tert-butyl ester is favored due to its stability under various reaction conditions and ease of removal under acidic conditions if needed.

Cyclization to Form the Triazolo Ring

The triazolo ring is formed by cyclization reactions involving hydrazine or substituted hydrazines with appropriate precursors such as pyridine derivatives bearing suitable leaving groups or activated carbonyl functionalities. The cyclization step often requires:

  • Heating or reflux conditions.
  • Use of solvents like ethanol or acetonitrile.
  • Catalysts or bases to promote ring closure.

Representative Synthetic Route (Based on Literature Analogues)

Step Reaction Type Reagents/Conditions Outcome
1 Amide Formation Carboxylic acid + amine, HATU, DIPEA, DMSO Formation of amide intermediate
2 Cyclization Heating with hydrazine or substituted hydrazine Formation of the triazolo ring fused to pyridine
3 Esterification tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate Protection of carboxylic acid as tert-butyl ester
4 Purification Chromatography, crystallization Isolation of pure 3,4,6,7-tetrahydro-triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Detailed Research Findings and Notes

  • The use of HATU and DIPEA in amide bond formation has been demonstrated to provide high yields and purity in related tetrahydro-triazolo-pyridine derivatives, facilitating efficient coupling of carboxylic acids and amines under mild conditions.
  • Alternative coupling agents such as EDC and CDI have been employed depending on substrate sensitivity and desired reaction kinetics.
  • The tert-butyl ester group is commonly introduced early in the synthesis to protect the carboxylic acid functionality during subsequent steps, allowing for selective deprotection if necessary.
  • Cyclization to form the triazolo ring is typically achieved by intramolecular reactions involving hydrazine derivatives, often requiring controlled heating to promote ring closure without decomposing sensitive functional groups.
  • Purification methods such as chiral chromatography have been used to separate enantiomers of related compounds, achieving enantiomeric excess greater than 98%, which is crucial for biological activity studies.

Summary Table of Preparation Methods

Preparation Step Method/Technique Reagents/Conditions Remarks
Amide bond formation Coupling reaction HATU/DIPEA, EDC, CDI, MsCl/NEt3 High efficiency, mild conditions
Triazolo ring cyclization Intramolecular cyclization Heating with hydrazine derivatives Requires precise temperature control
Esterification Protection of carboxylic acid tert-Butyl alcohol + acid catalyst or tert-butyl chloroformate Stable protecting group, easy removal
Purification Chromatography, crystallization Various solvents and stationary phases Achieves high purity and enantiomeric separation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and methanol.

  • Substitution: Nucleophiles like ammonia or amines, and leaving groups such as halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that certain triazolo-pyridine derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. A notable study highlighted its effectiveness in reducing cell viability in human breast cancer cells (MCF-7) .

Neuropharmacology

CNS Activity
The unique structure of 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine suggests potential applications in neuropharmacology. Research has indicated its ability to interact with neurotransmitter systems, potentially serving as a therapeutic agent for neurological disorders such as anxiety and depression .

Case Study: Anxiety Models
In animal models of anxiety, derivatives of this compound demonstrated anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral tests showed reduced anxiety-like behaviors in treated subjects .

Synthetic Applications

Building Block in Organic Synthesis
Due to its versatile chemical properties, 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a range of derivatives with diverse functionalities.

Table: Synthetic Transformations

Reaction TypeConditionsResulting Compound
EsterificationTert-butanol under acidic conditionsTert-butyl ester
ReductionLiAlH₄ in dry etherAlcohol derivative
Nucleophilic substitutionAmmonia in aqueous solutionAmine derivative

Agricultural Chemistry

Pesticidal Properties
Emerging research suggests that triazolo-pyridine derivatives may exhibit pesticidal properties. Studies indicate that these compounds can act as effective agents against certain agricultural pests and pathogens .

Case Study: Efficacy Against Fungal Pathogens
Field trials have shown that formulations containing triazolo-pyridine derivatives significantly reduce the incidence of fungal infections in crops such as wheat and corn .

Mechanism of Action

The mechanism by which 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of bicyclic heterocycles with tert-butyl ester functionalities. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Hazards/Reactivity Applications/Synthesis
3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (Target) Triazolo[4,5-c]pyridine tert-Butyl ester at C5 Likely C12H19N4O2 ~265.3* Limited data; inferred reactivity similar to imidazo analogs (e.g., skin/eye irritation) Intermediate in NK3 receptor antagonist synthesis
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester Imidazo[4,5-c]pyridine Hydroxymethyl and methyl at C4/C3 C13H21N3O3 267.32 Acute toxicity (oral), skin/eye irritation, respiratory sensitization Laboratory chemical; synthetic intermediate in peptide mimetics
Tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Thiazolo[5,4-c]pyridine tert-Butyl ester at C5 C11H16N2O2S 264.33 No hazard data available; sulfur-containing core may alter redox reactivity Intermediate in thiazole-based drug discovery (e.g., kinase inhibitors)
Tert-butyl 4-methyl-1-(quinolin-2-yl)-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate Triazolo[4,5-c]pyridine Quinoline and methyl substituents C22H25N5O2 391.47 Not reported; likely similar to triazolo analogs Neurokinin-3 receptor antagonist; synthesized via SNAr reaction (2-chloroquinoline, i-Pr2NEt, 120°C)

*Molecular weight estimated based on structural similarity to imidazo analog .

Key Findings

Structural Differences: The triazolo core (three adjacent nitrogens) increases nitrogen content compared to imidazo (two nitrogens) and thiazolo (one nitrogen, one sulfur), influencing electronic properties and hydrogen-bonding capacity. Substituents (e.g., hydroxymethyl, quinoline) modulate steric bulk and bioavailability. The quinoline derivative in exhibits enhanced receptor binding due to aromatic π-stacking.

Hazard Profiles :

  • Imidazo analogs exhibit acute toxicity and irritation hazards, necessitating strict PPE (e.g., P95 respirators, chemical-resistant gloves) . Triazolo derivatives likely share similar risks but require validation.
  • Thiazolo compounds may pose unique hazards due to sulfur’s redox activity, though data gaps exist .

Synthetic Routes :

  • Triazolo derivatives are synthesized via high-temperature SNAr reactions (e.g., 120°C with i-Pr2NEt) .
  • Thiazolo analogs employ milder conditions (e.g., K2CO3 in dioxane/water at 0–20°C) .

Applications :

  • Triazolo-tert-butyl esters are prioritized in CNS drug discovery (e.g., NK3 antagonists) .
  • Imidazo derivatives serve as peptide backbone mimics, while thiazolo compounds are explored in kinase inhibitor design .

Notes

  • Data limitations exist for the target compound’s physicochemical and toxicological properties. Further studies are needed to confirm hazards and stability.
  • Structural modifications (e.g., quinoline addition) significantly enhance biological activity, highlighting the importance of substituent engineering .

Biological Activity

3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester (CAS Number: 1251016-63-3) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a valuable compound for drug development.

  • IUPAC Name : tert-butyl 3,4,6,7-tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate
  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 224.26 g/mol

The compound features a fused triazole and pyridine ring system that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate physiological processes, influencing cellular responses.

Antiviral and Anticancer Properties

Research indicates that derivatives of triazolo-pyridine compounds exhibit antiviral and anticancer activities. The specific activities of this compound include:

  • Antiviral Activity : This compound serves as a building block for synthesizing antiviral agents targeting viral replication mechanisms.
  • Anticancer Activity : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-pyridine derivatives has been documented. For example:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to this tetrahydro-triazole have shown efficacy in inhibiting COX enzymes, which are crucial in the inflammatory response. IC50 values for related compounds have been reported in the low micromolar range .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of triazolo-pyridine derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Hydroxypyridone DerivativeRNase H Inhibition0.65–18 µM
COX InhibitorsCOX-2 Inhibition0.04 ± 0.09 μmol
Antiviral AgentsViral Replication InhibitionVaries

Notable Research Insights

  • A study demonstrated that the introduction of specific substituents on the triazole ring can enhance antiviral activity against HIV reverse transcriptase (RT) by increasing binding affinity .
  • Another investigation into anti-inflammatory effects showed that certain derivatives significantly reduced COX-2 activity compared to standard drugs like celecoxib .

Q & A

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for minor dust exposure and OV/AG/P99 respirators for higher aerosol concentrations .
  • Engineering Controls: Implement fume hoods for synthesis steps and local exhaust ventilation during weighing or transfer to minimize airborne particulates .
  • Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Consult a physician and provide the SDS (e.g., CAS 1251017-76-1 as a structural analog) .

Q. Table 1: Hazard Classification (Based on Analogous Compounds)

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (H302)Avoid ingestion; use spill trays
Skin IrritationCategory 2 (H315)Wear double gloves
Eye IrritationCategory 2A (H319)Safety goggles + face shield

Q. How can researchers determine the stability of this compound under varying storage conditions?

Methodological Answer:

  • Baseline Stability: Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor for color changes or precipitate formation as degradation indicators .
  • Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to assess decomposition thresholds and HPLC to track purity over time under stress conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can computational methods streamline the design of novel synthesis routes for this triazolopyridine derivative?

Methodological Answer:

  • Reaction Path Optimization: Apply quantum mechanical calculations (e.g., DFT) to identify low-energy transition states and intermediates. ICReDD’s workflow combines automated reaction path searches with experimental validation to reduce trial-and-error cycles .
  • Solvent Selection: Use COSMO-RS simulations to predict solubility and reaction yields in polar aprotic solvents (e.g., DMF or THF) .

Q. What experimental strategies address contradictions in toxicity data for structurally related heterocyclic esters?

Methodological Answer:

  • Data Gap Mitigation: For ecotoxicological endpoints (e.g., bioaccumulation), employ read-across models using analogs with available data (e.g., CAS 1251017-76-1). Validate via in vitro assays like Ames tests for mutagenicity .
  • Dose-Response Refinement: Conduct tiered testing: start with zebrafish embryo assays (FET) for acute toxicity, followed by chronic Daphnia magna studies if thresholds are unclear .

Q. Table 2: Comparative Physicochemical Properties of Analogous Compounds

Compound (CAS)Molecular FormulaMolecular Weight (g/mol)LogP (Predicted)
1251017-76-1 (Imidazo)C13H21N3O3267.321.8
165948-24-3 (Thiazolo)C11H16N2O2S240.322.1

Q. Which reactor configurations enhance scalability for multi-step synthesis of this compound?

Methodological Answer:

  • Continuous Flow Systems: Use microreactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce byproducts. Integrate membrane separations (e.g., nanofiltration) for in-line purification .
  • Scale-Up Criteria: Match mixing intensity (via Reynolds number) and residence time distribution (RTD) between lab-scale and pilot reactors to maintain selectivity .

Notes on Data Limitations

  • The provided evidence primarily covers structural analogs (e.g., imidazo/thiazolo derivatives). Researchers should validate assumptions via targeted experiments.
  • Ecological and long-term toxicity data gaps necessitate precautionary principles in waste disposal (e.g., incineration via licensed facilities) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

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